molecular formula C25H18ClN5O4 B2406673 methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 951897-52-2

methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No. B2406673
CAS RN: 951897-52-2
M. Wt: 487.9
InChI Key: LLNCREFLZMRBPM-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It is an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

Isoxazole derivatives can be synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium .


Molecular Structure Analysis

Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related compounds in the synthesis of heterocyclic compounds, which are foundational in the development of new pharmaceuticals and materials. The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, for instance, showcases a pathway to create structurally complex molecules with potential biological activity (Azizian et al., 2000). Such processes underline the importance of these compounds in synthesizing new molecules with unique properties.

Development of Polymeric Materials

Another application lies in the development of thermotropic polyesters for use in advanced materials. The synthesis of polyesters based on 2‐(4‐carboxyphenyl)benzoxazole‐5‐carboxylic acid demonstrates the role of similar compounds in creating new materials with specific thermal and mechanical properties, relevant in various technological applications (Kricheldorf & Thomsen, 1992).

Antimicrobial Research

Compounds with similar structural features have been explored for their antimicrobial properties. The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the ongoing research into novel compounds that could serve as the basis for developing new antibiotics and antifungal medications (Desai et al., 2007).

Advanced Chemical Synthesis Techniques

The chemical versatility of these compounds is also evident in their role in advanced synthesis techniques. For example, the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds showcases the potential of using such compounds in streamlined and efficient chemical synthesis processes, leading to pharmacologically active compounds with antibacterial and antifungal properties (Mistry & Desai, 2006).

Future Directions

Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . This suggests that there is a promising future for the development of new drugs based on the isoxazole ring.

properties

IUPAC Name

methyl 3-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-18-5-3-4-16(12-18)25(33)34-2)28-30-31(14)19-10-11-21-20(13-19)23(35-29-21)15-6-8-17(26)9-7-15/h3-13H,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNCREFLZMRBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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